molecular formula C19H19F3N4O3 B2988035 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 1170189-29-3

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3,4-trifluorophenyl)acetamide

Katalognummer: B2988035
CAS-Nummer: 1170189-29-3
Molekulargewicht: 408.381
InChI-Schlüssel: LFQNTWCEVHMKLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3,4-trifluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H19F3N4O3 and its molecular weight is 408.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2,3,4-trifluorophenyl)acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its synthesis, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C21H26N4O4C_{21}H_{26}N_{4}O_{4}, with a molecular weight of approximately 398.463 g/mol. The compound features a pyrazole ring, a cyclopropyl group, and a morpholine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research on similar compounds indicates that they may exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with structural similarities have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain derivatives exhibit activity against various microbial strains.
  • Enzyme Inhibition : Some compounds demonstrate the ability to inhibit specific enzymes involved in disease processes.

Anticancer Activity

A study evaluating the anticancer potential of structurally related compounds found that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics. For example:

Compound NameCell LineIC50 (µM)Activity
Compound AMCF-75.85High
Compound BA5493.0Very High
Compound CHCT1166.48Moderate

These results suggest that the target compound may also possess similar anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

Enzyme Inhibition Studies

Molecular docking studies have indicated that compounds with similar structures can effectively bind to and inhibit key enzymes involved in cancer progression. For instance:

  • VEGFR-2 Inhibition : Compounds demonstrated significant inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy.

Antimicrobial Activity

Research has shown that related pyrazole derivatives can exhibit antimicrobial properties against several strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study synthesized several benzamide derivatives, including those structurally similar to our compound. The most potent derivative showed an IC50 value of 0.16 µM against cancer cell lines, indicating superior activity compared to traditional agents like doxorubicin .
  • Case Study on Enzyme Interaction :
    • Another investigation highlighted the binding affinity of pyrazole derivatives to the active site of specific enzymes linked to tumor growth. The study utilized molecular modeling techniques to predict interactions and confirmed significant inhibition through biochemical assays .

Eigenschaften

IUPAC Name

2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3/c20-12-3-4-13(18(22)17(12)21)23-16(27)10-26-15(11-1-2-11)9-14(24-26)19(28)25-5-7-29-8-6-25/h3-4,9,11H,1-2,5-8,10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQNTWCEVHMKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=C(C(=C(C=C3)F)F)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.